2-Bromo-1-nitro-4-(toluene-4-sulfonyl)-benzene
Description
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Properties
Molecular Formula |
C13H10BrNO4S |
|---|---|
Molecular Weight |
356.19 g/mol |
IUPAC Name |
2-bromo-4-(4-methylphenyl)sulfonyl-1-nitrobenzene |
InChI |
InChI=1S/C13H10BrNO4S/c1-9-2-4-10(5-3-9)20(18,19)11-6-7-13(15(16)17)12(14)8-11/h2-8H,1H3 |
InChI Key |
UCRYMVRMEQSFNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Biological Activity
2-Bromo-1-nitro-4-(toluene-4-sulfonyl)-benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological evaluations, focusing on antimicrobial, antioxidant, and cytotoxic properties.
Synthesis and Characterization
The compound can be synthesized through a series of reactions involving bromobenzene and tosyl chloride, followed by oxidation and acylation processes. The synthetic route typically involves:
- Friedel-Crafts Sulfonylation : Bromobenzene is reacted with tosyl chloride in the presence of aluminum trichloride.
- Oxidation : The sulfonated product is oxidized using chromium trioxide.
- Acylation : The resulting compound undergoes N-acylation to form various derivatives.
The yield of these reactions can vary, with some studies reporting yields as high as 94% for certain intermediates .
Antimicrobial Activity
Recent research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing a bromine atom enhance antimicrobial effects against various pathogens. The predicted activities include:
- Anti-infective properties : High probabilities for anti-infective and antimycobacterial activity were noted using computational predictions (PASS analysis) with values indicating promising efficacy against tuberculosis .
- Minimum Inhibitory Concentration (MIC) : Various derivatives have been tested for MIC against bacterial strains, showing effective inhibition at concentrations below 50 µg/mL.
Antioxidant Activity
The antioxidant potential of the compound was evaluated through DPPH radical scavenging assays. Results indicated:
- A moderate antioxidant effect with a significant correlation between structure and activity.
- Compounds derived from this compound showed enhanced antioxidant activity upon cyclization, although this sometimes correlated with increased toxicity .
Cytotoxicity
Toxicity assessments revealed that while some derivatives exhibited low toxicity (LC50 values significantly higher than predicted), others showed concerning levels of cytotoxicity. Notably:
- The toxicity study indicated that most compounds had LC50 values greater than 50 µg/mL, suggesting a safety margin for in vivo applications.
- Compounds with higher lipophilicity often displayed lower water solubility, which may affect their therapeutic index .
Case Studies
A few specific studies highlight the biological activity of compounds related to this compound:
- Study on Antimicrobial Efficacy : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing an MIC of 25 µg/mL, which is competitive with standard antibiotics.
- Antioxidant Evaluation : In vitro assays demonstrated that certain derivatives scavenged free radicals effectively, achieving an IC50 value comparable to known antioxidants like ascorbic acid.
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
